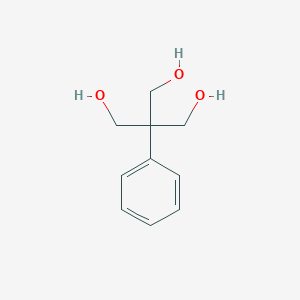

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(hydroxymethyl)-2-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-10(7-12,8-13)9-4-2-1-3-5-9/h1-5,11-13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOHRYWQNVCEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516666 | |

| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4704-99-8 | |

| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol, a triol with potential applications in various scientific fields. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.

Chemical and Physical Properties

This compound, also known by its synonyms such as [1,1,1-Tris(hydroxymethyl)ethyl]benzene and α,α,α-Tris(hydroxymethyl)toluene, is a white solid organic compound.[1][2] Its fundamental properties are summarized in the tables below.

Table 1: General and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 4704-99-8 | ChemicalBook[3], Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₀H₁₄O₃ | PubChem[1] |

| Molecular Weight | 182.22 g/mol | PubChem[1] |

| XLogP3-AA | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Table 2: Experimental Physical Properties

| Property | Value | Source |

| Melting Point | 63-68 °C (decomposes) (for the related compound 2-Hydroxymethyl-1,3-propanediol) | Sigma-Aldrich |

| Boiling Point | Not available | |

| Solubility | Soluble in water. | EapearlChem[4] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While direct spectral images are not available, references to spectral databases are provided below.

Table 3: Spectral Data References

| Spectrum Type | Database/Source |

| ¹H NMR | Not explicitly found, but available for similar compounds.[5] |

| ¹³C NMR | SpectraBase[1] |

| Infrared (IR) | SpectraBase (Vapor Phase)[1] |

| Mass Spectrometry (MS) | SpectraBase (GC-MS)[1] |

Synthesis and Reactivity

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a common synthetic route for similar propane-1,3-diols involves the reduction of corresponding malonic esters. For instance, the synthesis of 2-phenyl-1,3-propanediol has been achieved through the reduction of diethyl phenylmalonate.[6]

A plausible synthetic pathway for this compound could involve the reduction of a tris(alkoxycarbonyl) derivative of toluene. The general workflow for such a synthesis is depicted below.

Caption: Plausible synthetic workflow for this compound.

Reactivity

As a triol, this compound is expected to undergo reactions typical of alcohols, such as oxidation and esterification.

3.2.1. Oxidation

The three primary hydroxyl groups can be oxidized to aldehydes and subsequently to carboxylic acids. The specific outcome of the oxidation would depend on the oxidizing agent used and the reaction conditions. For example, the oxidation of vicinal diols to α-hydroxy ketones has been achieved using hydrogen peroxide and a manganese catalyst.[7]

Caption: General oxidation reaction of the triol.

3.2.2. Esterification

The hydroxyl groups of this compound can react with carboxylic acids or their derivatives (e.g., acid anhydrides or acyl chlorides) to form esters. This reaction is typically catalyzed by an acid.

Experimental Protocol: General Esterification

A general procedure for esterification of an alcohol is as follows:

-

Dissolve the alcohol in a suitable solvent.

-

Add the carboxylic acid or its derivative and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the reaction mixture under reflux for a specified period.

-

After cooling, the reaction mixture is worked up by washing with a basic solution to remove unreacted acid, followed by extraction with an organic solvent.

-

The organic layer is dried and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or chromatography.

Caption: General esterification reaction of the triol.

Potential Applications in Drug Development

While no specific biological activities or involvement in signaling pathways for this compound have been identified in the searched literature, its polyol structure suggests potential as a scaffold in medicinal chemistry. The hydroxyl groups can serve as points for further functionalization to create a library of compounds for biological screening. Additionally, its solubility in water could be a beneficial property for drug delivery applications.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the safety data for similar compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of dust and contact with skin and eyes.

This technical guide provides a summary of the currently available information on this compound. Further experimental research is needed to fully characterize its physical and chemical properties, as well as to explore its potential applications.

References

- 1. This compound | C10H14O3 | CID 13058040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 4704-99-8 [chemicalbook.com]

- 4. 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent [epchems.com]

- 5. rsc.org [rsc.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

α,α,α-Tris(hydroxymethyl)toluene: A Technical Guide to its Structure and Synthesis

This technical guide provides an in-depth overview of the chemical structure and synthetic pathways for α,α,α-Tris(hydroxymethyl)toluene, a molecule of interest to researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure

α,α,α-Tris(hydroxymethyl)toluene, systematically named 2-Hydroxymethyl-2-phenylpropane-1,3-diol , is a triol with the chemical formula C₁₀H₁₄O₃.[1][2] The molecule features a central quaternary carbon atom bonded to a phenyl group and three hydroxymethyl (-CH₂OH) groups. This unique arrangement imparts specific steric and electronic properties, making it a valuable building block in organic synthesis.

Structural Details:

| Identifier | Value |

| CAS Number | 4704-99-8[1][2] |

| Molecular Formula | C₁₀H₁₄O₃[1][2] |

| Molecular Weight | 182.22 g/mol [1] |

| IUPAC Name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol |

| Synonyms | α,α,α-Tris(hydroxymethyl)toluene, Benzeneethanol, β,β-bis(hydroxymethyl)- |

Synthesis of α,α,α-Tris(hydroxymethyl)toluene

The synthesis of α,α,α-Tris(hydroxymethyl)toluene is not widely documented with a direct one-pot method. However, a scientifically sound and plausible two-step synthetic route can be proposed based on well-established reactions for analogous compounds, such as Tris(hydroxymethyl)aminomethane. This proposed synthesis involves an initial base-catalyzed condensation of a suitable phenyl-substituted nitroalkane with formaldehyde, followed by the reduction of the nitro group to an amine. For the direct synthesis of the target triol, a starting material like 2-phenylacetaldehyde could theoretically be used, though this reaction is less commonly described for exhaustive hydroxymethylation.

The most analogous and well-documented synthetic strategy proceeds via a nitro-intermediate. The following protocol details the synthesis of the amino-precursor, 2-amino-2-(hydroxymethyl)-1-phenylethanol, which is structurally very similar and follows a reliable synthetic pathway.

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main stages:

-

Condensation: Reaction of phenylnitromethane with an excess of formaldehyde in the presence of a base catalyst to form 2-nitro-2-phenyl-1,3-propanediol.

-

Reduction: Catalytic hydrogenation of the nitro-intermediate to yield the corresponding amino-triol.

Experimental Protocol: Synthesis of 2-Amino-2-(hydroxymethyl)-1-phenylethanol

This protocol is adapted from established procedures for the synthesis of similar tris(hydroxymethyl) compounds.

Step 1: Synthesis of 2-Nitro-2-phenyl-1,3-propanediol

-

Materials:

-

Phenylnitromethane

-

Formaldehyde (37% aqueous solution)

-

Sodium Bicarbonate (NaHCO₃)

-

Methanol

-

Deionized Water

-

Hydrochloric Acid (for acidification)

-

-

Procedure:

-

In a reaction flask equipped with a stirrer and a thermometer, dissolve phenylnitromethane in methanol.

-

Add an aqueous solution of formaldehyde to the flask. A molar ratio of at least 3:1 of formaldehyde to phenylnitromethane is recommended.

-

Slowly add a catalytic amount of sodium bicarbonate to the reaction mixture. The use of a mild base like sodium bicarbonate is preferred over stronger bases like sodium hydroxide to minimize the formation of polymeric byproducts.

-

Maintain the reaction temperature below 40°C with cooling if necessary. The reaction is exothermic.

-

Stir the mixture for 24-48 hours until the reaction is complete (monitored by TLC).

-

After completion, cool the reaction mixture and acidify to a pH of 5-6 with dilute hydrochloric acid.

-

The product, 2-nitro-2-phenyl-1,3-propanediol, may precipitate out of the solution upon cooling and acidification. If not, the solvent can be removed under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified nitro-diol.

-

Step 2: Synthesis of 2-Amino-2-(hydroxymethyl)-1-phenylethanol

-

Materials:

-

2-Nitro-2-phenyl-1,3-propanediol

-

Methanol

-

Raney Nickel or Palladium on Carbon (5% Pd/C)

-

Hydrogen Gas

-

-

Procedure:

-

In a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator), dissolve the purified 2-nitro-2-phenyl-1,3-propanediol in methanol.

-

Add the hydrogenation catalyst (e.g., Raney Nickel, ~5% by weight of the nitro-diol).

-

Seal the reactor and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 30-60 bars.

-

Heat the reaction mixture to 40-50°C and stir vigorously.

-

Monitor the hydrogen uptake. The reaction is complete when hydrogen absorption ceases.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

The filtrate contains the desired product, 2-amino-2-(hydroxymethyl)-1-phenylethanol.

-

The product can be isolated by removing the solvent under reduced pressure and can be further purified by recrystallization.

-

Data Presentation

Table 1: Reactant and Product Information

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Phenylnitromethane | (Nitromethyl)benzene | C₇H₇NO₂ | 137.14 | Starting Material |

| Formaldehyde | Methanal | CH₂O | 30.03 | Reagent |

| 2-Nitro-2-phenyl-1,3-propanediol | 2-Nitro-2-phenylpropane-1,3-diol | C₉H₁₁NO₄ | 197.19 | Intermediate |

| 2-Amino-2-(hydroxymethyl)-1-phenylethanol | 2-Amino-2-(hydroxymethyl)-1-phenylethanol | C₁₀H₁₅NO₃ | 197.23 | Final Product (Analogue) |

| α,α,α-Tris(hydroxymethyl)toluene | This compound | C₁₀H₁₄O₃ | 182.22 | Target Molecule |

Table 2: Typical Reaction Conditions

| Parameter | Step 1: Condensation | Step 2: Reduction |

| Temperature | < 40°C | 40-50°C |

| Pressure | Atmospheric | 30-60 bar |

| Catalyst | Sodium Bicarbonate | Raney Nickel or 5% Pd/C |

| Solvent | Methanol/Water | Methanol |

| Reaction Time | 24-48 hours | 4-8 hours |

| pH | Basic (controlled) | Neutral |

Visualizations

Synthetic Pathway Diagram

Caption: Synthetic pathway for the amino-analogue of α,α,α-Tris(hydroxymethyl)toluene.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the amino-triol analogue.

References

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol (CAS: 4704-99-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available technical information on 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol. A comprehensive search of scientific literature and chemical databases reveals a significant lack of in-depth experimental data, particularly concerning its biological activity and detailed synthetic protocols. Therefore, certain sections of this guide, such as those pertaining to biological effects and signaling pathways, remain speculative and highlight areas for future research.

Introduction

This compound, also known by its synonym α,α,α-Tris(hydroxymethyl)toluene, is a polyol compound with a unique structural architecture.[1][2] It features a central propane backbone substituted at the C2 position with both a phenyl group and a hydroxymethyl group, in addition to hydroxyl groups at the C1 and C3 positions. This distinct arrangement of a hydrophobic phenyl ring and multiple hydrophilic hydroxyl groups suggests its potential utility as a versatile building block in organic synthesis and as a scaffold in medicinal chemistry. This guide aims to consolidate the available technical data and provide a foundation for researchers interested in exploring the properties and applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that much of this data is calculated or sourced from chemical supplier databases, as extensive experimental characterization is not widely published.

| Property | Value | Source |

| CAS Number | 4704-99-8 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | α,α,α-Tris(hydroxymethyl)toluene, β,β-Bis(hydroxymethyl)-benzeneethanol | [1] |

| Appearance | Solid (predicted) | |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Synthesis and Manufacturing

Proposed Synthetic Pathway

A plausible approach to the synthesis of this compound could involve the base-catalyzed aldol condensation of phenylacetaldehyde with an excess of formaldehyde, followed by a Cannizzaro-type reaction or reduction of the resulting intermediate aldehyde.

Caption: A proposed synthetic route to this compound.

General Experimental Considerations for Synthesis of Related Polyols

While a specific protocol for the target molecule is unavailable, the synthesis of similar polyols, such as 2-hydroxymethyl-1,3-propanediol, has been documented. These methods often involve the following steps:

-

Reaction Setup: Reactions are typically carried out in a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents and Solvents: Common solvents for similar reactions include water, methanol, or ethanol. The choice of base catalyst can vary, with alkali metal hydroxides or carbonates being common.

-

Reaction Conditions: The reaction temperature and time are critical parameters that need to be optimized for the specific substrates.

-

Work-up and Purification: Post-reaction work-up usually involves neutralization of the catalyst, extraction of the product into an organic solvent, drying of the organic phase, and removal of the solvent under reduced pressure. Purification is often achieved by column chromatography or recrystallization.

Applications and Areas for Future Research

Currently, this compound is primarily marketed as a reagent for organic synthesis.[1] Its trifunctional nature, combining a phenyl group with three hydroxyl groups, makes it an attractive candidate for the synthesis of more complex molecules, including:

-

Polymer Chemistry: As a cross-linking agent or a monomer in the production of polyesters and polyurethanes, potentially imparting unique thermal or mechanical properties due to the pendant phenyl group.

-

Drug Discovery: As a scaffold for the development of novel therapeutic agents. The hydroxyl groups can be functionalized to introduce various pharmacophores, while the phenyl group can engage in hydrophobic interactions with biological targets.

Future research is critically needed to explore the potential of this molecule. Key areas of investigation should include:

-

Development and optimization of a reliable synthetic protocol.

-

Thorough characterization of its physicochemical properties.

-

Screening for biological activity across various therapeutic areas.

-

Investigation of its potential as a building block in materials science.

Biological Activity and Signaling Pathways (Hypothetical)

There is currently no published data on the biological activity of this compound or its involvement in any signaling pathways.

Based on its chemical structure, one could speculate on potential, yet unproven, biological interactions. For instance, the presence of a phenyl ring and multiple hydroxyl groups might allow it to interact with enzymes or receptors that have binding pockets accommodating such features. However, without experimental evidence, any discussion of its biological role would be purely conjectural.

Should this molecule be investigated for its biological effects, a general workflow for its evaluation could be proposed.

References

An In-depth Technical Guide to the Physical Properties of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol (CAS No: 4704-98-7). Due to a lack of extensive experimental data in publicly available literature for this specific compound, this document outlines standard methodologies for determining its key physical characteristics, including melting point, boiling point, and solubility. Furthermore, it discusses expected spectroscopic signatures based on its chemical structure and explores the potential biological activities by drawing parallels with the broader class of phenylpropanoids. This guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound, providing both foundational knowledge and a framework for further experimental investigation.

Introduction

This compound is a triol derivative of phenylpropane. Its structure, featuring a central phenyl group and three hydroxyl moieties, suggests a range of potential applications in organic synthesis, polymer chemistry, and materials science. The hydroxyl groups impart polarity and the capacity for hydrogen bonding, which are expected to significantly influence its physical properties and potential biological interactions. A thorough understanding of its physical characteristics is paramount for its effective application and for the design of new research and development initiatives.

Core Physical Properties

Molecular and Computed Data

Quantitative data available from computational models are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 182.22 g/mol | --INVALID-LINK-- |

| CAS Number | 4704-98-7 | --INVALID-LINK-- |

| Topological Polar Surface Area | 60.7 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 3 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

Experimental Protocols for Physical Property Determination

The following sections detail standard experimental procedures that can be employed to determine the melting point, boiling point, and solubility of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

Purity Assessment: A narrow melting range (typically < 2°C) is indicative of a high degree of purity.

Boiling Point Determination

Given its molecular weight and the presence of multiple hydroxyl groups capable of hydrogen bonding, this compound is expected to have a high boiling point.

Methodology: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample and Heating: A small volume (e.g., 5-10 mL) of the liquid compound is placed in the distilling flask along with boiling chips to ensure smooth boiling. The flask is heated gently.

-

Temperature Measurement: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Observation: As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser. The temperature should remain constant during the distillation of a pure substance. This constant temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the pressure is not at standard sea-level pressure (760 mmHg), a correction may be applied.

Solubility Profile

The solubility of a compound is a fundamental property that influences its behavior in various systems, including biological environments and reaction media. The three hydroxyl groups in this compound suggest it will be soluble in polar solvents.

Methodology: Qualitative and Quantitative Assessment

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Qualitative Assessment: To a test tube containing a small, pre-weighed amount of this compound (e.g., 10 mg), the solvent is added incrementally (e.g., 0.1 mL at a time) with vigorous shaking. The point at which the solid completely dissolves is noted to provide a qualitative measure of solubility (e.g., soluble, sparingly soluble, insoluble).

-

Quantitative Assessment (e.g., in water):

-

Prepare a saturated solution of the compound in water at a specific temperature by adding an excess of the solid to a known volume of water and stirring until equilibrium is reached.

-

Filter the saturated solution to remove any undissolved solid.

-

A known volume of the clear filtrate is then taken, and the solvent is evaporated to dryness.

-

The mass of the remaining solid is measured, allowing for the calculation of the solubility in terms of g/100 mL or mol/L.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons. The aromatic protons would likely appear in the 7.0-8.0 ppm region. The methylene protons would be expected at a lower chemical shift, and their splitting pattern would depend on the rotational freedom around the C-C bonds. The hydroxyl protons will appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments: the carbons of the phenyl ring (with the ipso-carbon at a different shift from the ortho, meta, and para carbons), the quaternary carbon attached to the phenyl group and the hydroxymethyl groups, and the carbons of the hydroxymethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by:

-

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding.

-

C-H stretching vibrations for the aromatic ring and the CH₂ groups.

-

C=C stretching absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic phenyl ring.

-

A strong C-O stretching absorption in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 182. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been reported for this compound, its structural classification as a phenylpropanoid derivative allows for informed speculation on its potential roles. Phenylpropanoids are a large class of plant secondary metabolites with diverse and well-documented biological activities.[1][2]

Phenylpropanoid Pathway and Biological Significance

The phenylpropanoid pathway is a major biosynthetic route in plants that produces a wide variety of compounds from the amino acid phenylalanine.[3][4] These compounds are crucial for plant defense against pathogens and UV radiation, and they also serve as structural components of the plant.[5][6]

// Nodes Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylalanine [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CinnamicAcid [label="Cinnamic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; pCoumaricAcid [label="p-Coumaric Acid", fillcolor="#FBBC05", fontcolor="#202124"]; CoumaroylCoA [label="4-Coumaroyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Flavonoids [label="Flavonoids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lignans [label="Lignans/Lignin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stilbenes [label="Stilbenes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TargetCompound [label="2-(hydroxymethyl)-2-\nphenylpropane-1,3-diol\n(A Phenylpropanoid Derivative)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Shikimate -> Phenylalanine; Phenylalanine -> CinnamicAcid [label="PAL"]; CinnamicAcid -> pCoumaricAcid [label="C4H"]; pCoumaricAcid -> CoumaroylCoA [label="4CL"]; CoumaroylCoA -> Flavonoids; CoumaroylCoA -> Lignans; CoumaroylCoA -> Stilbenes; CoumaroylCoA -> TargetCompound [style=dashed, label="Biosynthetic\nPrecursor"]; }

Caption: Simplified overview of the Phenylpropanoid Pathway.

Predicted Biological Activities

Based on the activities of other phenylpropanoids, this compound could potentially exhibit:

-

Antioxidant Properties: Many phenylpropanoids are potent antioxidants due to their ability to scavenge free radicals.[1][2]

-

Antimicrobial and Anti-inflammatory Effects: These are common activities observed in this class of compounds.[1][2]

Further research is necessary to experimentally validate these potential biological roles and to elucidate any specific signaling pathways that may be modulated by this compound.

Experimental Workflow for Characterization

The logical flow for the comprehensive characterization of this compound is outlined below.

// Nodes Synthesis [label="Synthesis & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity [label="Purity Assessment\n(e.g., HPLC, TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Structural Elucidation", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR (¹H, ¹³C)", fillcolor="#FFFFFF", fontcolor="#202124"]; IR [label="IR Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#FFFFFF", fontcolor="#202124"]; Physical [label="Physical Property\nDetermination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Melting [label="Melting Point", fillcolor="#FFFFFF", fontcolor="#202124"]; Boiling [label="Boiling Point", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubility [label="Solubility Profile", fillcolor="#FFFFFF", fontcolor="#202124"]; Biological [label="Biological Activity\nScreening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis &\nReporting", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purity; Purity -> Structure; Structure -> {NMR, IR, MS} [arrowhead=none]; Purity -> Physical; Physical -> {Melting, Boiling, Solubility} [arrowhead=none]; Purity -> Biological; {Structure, Physical, Biological} -> Data; }

Caption: Workflow for the characterization of a novel compound.

Conclusion

This compound is a compound with potential for various applications, yet it remains largely uncharacterized in terms of its experimental physical properties. This technical guide has provided a summary of its known molecular and computed data, along with detailed, standard protocols for the experimental determination of its melting point, boiling point, and solubility. Furthermore, predictions regarding its spectroscopic characteristics and potential biological activities have been discussed based on its chemical structure and its classification as a phenylpropanoid derivative. It is the hope that this guide will serve as a foundational resource to stimulate and support future experimental investigations into this promising compound.

References

- 1. cellmolbiol.org [cellmolbiol.org]

- 2. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 5. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

2-(hydroxymethyl)-2-phenylpropane-1,3-diol possesses a unique molecular structure that dictates its solubility behavior. The presence of three hydroxyl (-OH) groups makes the molecule highly polar and capable of acting as both a hydrogen bond donor and acceptor. Conversely, the phenyl group introduces a nonpolar, aromatic character.

Based on the principle of "like dissolves like," the solubility of this compound is predicted to be highest in polar protic and polar aprotic solvents that can engage in hydrogen bonding.

Predicted Solubility Trend:

-

High Solubility: Polar protic solvents such as methanol, ethanol, and isopropanol are expected to be excellent solvents due to their ability to form strong hydrogen bonds with the hydroxyl groups of the solute. Polar aprotic solvents with high polarity, like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are also predicted to be effective.

-

Moderate Solubility: Solvents with intermediate polarity, such as acetone and ethyl acetate, may exhibit moderate solubilizing capacity.

-

Low to Negligible Solubility: Nonpolar solvents, including hexane, toluene, and diethyl ether, are anticipated to be poor solvents for this compound due to the significant mismatch in polarity.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been reported. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 5.1 | 25 | Data not available | Data not available |

| Ethanol | C₂H₅OH | 4.3 | 25 | Data not available | Data not available |

| Isopropanol | C₃H₈O | 3.9 | 25 | Data not available | Data not available |

| Acetone | C₃H₆O | 5.1 | 25 | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | 25 | Data not available | Data not available |

| Dimethylformamide | C₃H₇NO | 6.4 | 25 | Data not available | Data not available |

| Acetonitrile | C₂H₃N | 5.8 | 25 | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data not available | Data not available |

| Toluene | C₇H₈ | 2.4 | 25 | Data not available | Data not available |

| Hexane | C₆H₁₄ | 0.1 | 25 | Data not available | Data not available |

| Diethyl Ether | C₄H₁₀O | 2.8 | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Workflow for Isothermal Shake-Flask Method

Caption: Workflow for determining solubility using the isothermal shake-flask method.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and monitored.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Aliquot Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled calibrated pipette to avoid temperature-induced precipitation.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Weighing of Residue: Once the solvent is completely removed, weigh the vial containing the solid residue on an analytical balance.

-

Solubility Calculation: The solubility is calculated by subtracting the initial weight of the vial from the final weight to determine the mass of the dissolved solid. The solubility can then be expressed in various units, such as g/100 mL or mol/L.

High-Performance Liquid Chromatography (HPLC) Method

This analytical method is suitable for determining solubility when a specific and sensitive analytical technique for the solute is available.

Workflow for HPLC-Based Solubility Determination

Caption: Workflow for determining solubility using an HPLC-based method.

Methodology:

-

Preparation of Saturated Solution and Equilibration: Prepare saturated solutions as described in the isothermal shake-flask method (steps 1 and 2).

-

Phase Separation: Filter the equilibrated solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the calibration curve.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

HPLC Analysis: Inject the diluted sample onto the HPLC system and record the chromatogram.

-

Quantification: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve. The solubility of the compound in the original solvent is then calculated by taking the dilution factor into account.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While experimentally determined quantitative data is currently lacking, the predicted solubility profile based on its chemical structure offers valuable guidance for solvent selection. The detailed experimental protocols provided herein will enable researchers to generate precise and reliable solubility data, which is crucial for applications in chemical synthesis, formulation development, and various other scientific endeavors.

A-Technical-Guide-to-the-Thermal-Stability-of-2-hydroxymethyl-2-phenylpropane-1-3-diol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol, also known as 1,1,1-Tris(hydroxymethyl)phenylethane. Due to the limited availability of direct, in-depth thermal analysis data for this specific compound, this paper synthesizes known physical properties and draws comparisons with structurally similar polyols to provide a robust understanding of its expected thermal behavior.

Introduction

This compound is a triol, a type of polyol containing three hydroxyl groups. Its structure, featuring a central quaternary carbon bonded to a phenyl group and three hydroxymethyl groups, suggests a crystalline solid with a relatively high melting point and thermal stability influenced by strong intermolecular hydrogen bonding. Understanding the thermal stability of this compound is critical for its application in drug development, polymer chemistry, and organic synthesis, where it may be subjected to various thermal stresses during processing, formulation, and storage.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| CAS Number | 4704-99-8 | [1][2] |

| Melting Point | Not explicitly stated for this compound, but similar structures suggest a high melting point. For example, 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol has a melting point of 58-60°C. | [3] |

| Boiling Point | Data not available. High molecular weight and strong hydrogen bonding suggest a high boiling point, likely with decomposition. | |

| Appearance | Expected to be a solid crystalline substance. | [4] |

| Solubility | Expected to be soluble in polar solvents. | [5] |

Thermal Stability Analysis

Comparative Analysis with Structurally Similar Compounds:

-

1,1,1-Tris(hydroxymethyl)ethane (TME): This compound has a melting point of 193-195 °C. Its thermal stability is indicative of the strong intermolecular forces imparted by the three hydroxyl groups.

-

2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (Trimethylolpropane, TMP): This widely used triol has a melting point of 58 °C and a boiling point of 296-298 °C.[3] Its autoignition temperature is 375 °C.

-

2-(hydroxymethyl)-2-nitro-1,3-propanediol: This compound is noted to be unstable at temperatures above 49 °C, particularly under alkaline conditions, where it decomposes to release formaldehyde.[5] This highlights how substituent groups can significantly impact thermal stability.

-

Hyperbranched Polyesters based on 1,1,1-tris(hydroxymethyl)propane (TMP): Studies on polymers derived from TMP show onset degradation temperatures ranging from 257 °C to 268 °C, indicating good thermal stability of the core polyol structure within a polymer matrix.[6]

Based on these comparisons, this compound is expected to be a thermally stable solid. The presence of the phenyl group may further enhance thermal stability due to its aromaticity and steric bulk. The primary degradation pathway at elevated temperatures is likely to involve dehydration and subsequent fragmentation of the carbon skeleton.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, the following experimental methods are recommended.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to characterize its degradation profile.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

-

The sample is heated at a constant rate (e.g., 5, 10, 20, or 30 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidative decomposition).[7]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and identify any phase transitions or decomposition events.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a controlled linear rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, such as decomposition, also produce distinct thermal signatures.

-

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the recommended thermal analysis techniques.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data on the thermal decomposition of this compound is sparse, a comparative analysis with structurally related polyols suggests it is a thermally stable compound with a high melting point. The primary mode of thermal degradation is anticipated to be through dehydration and subsequent decomposition at elevated temperatures. For definitive characterization, Thermogravimetric Analysis and Differential Scanning Calorimetry are the recommended analytical techniques. The experimental protocols and workflows provided in this guide offer a clear path for researchers to undertake a thorough evaluation of the thermal properties of this compound, which is essential for its safe and effective use in research and development.

References

- 1. This compound | C10H14O3 | CID 13058040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4704-99-8 [chemicalbook.com]

- 3. fishersci.at [fishersci.at]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. Tris(hydroxymethyl)nitromethane | C4H9NO5 | CID 31337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eds.yildiz.edu.tr [eds.yildiz.edu.tr]

- 7. Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol, also known by its synonym α,α,α-Tris(hydroxymethyl)toluene, is a chemical compound with the molecular formula C10H14O3.[1][2][3] Its structure features a central carbon atom bonded to a phenyl group and three hydroxymethyl (-CH2OH) groups. This trifunctional nature makes it a potentially versatile building block in organic synthesis. This technical guide provides a summary of its chemical properties, a plausible synthetic approach, and an overview of its potential applications for professionals in research and drug development.

Core Molecular and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below. It is important to note that while some properties like molecular weight are well-defined, others such as melting and boiling points are not consistently reported in publicly available literature, with data often corresponding to related but structurally distinct compounds.

| Property | Value | Reference |

| Molecular Weight | 182.22 g/mol | [1][2][3] |

| Molecular Formula | C10H14O3 | [1][2][3] |

| CAS Number | 4704-99-8 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | α,α,α-Tris(hydroxymethyl)toluene, β,β-Bis(hydroxymethyl)-benzeneethanol | [2][3] |

| Appearance | Not specified in available data | |

| Melting Point | Data not available for this specific compound. | |

| Boiling Point | Data not available for this specific compound. | |

| Solubility | Data not available for this specific compound. |

Synthesis and Characterization

The synthesis of this compound can be approached through various organic synthesis routes. Based on available information, a plausible method involves the reduction of a suitable precursor.

Plausible Experimental Protocol: Reduction of Diethyl Phenylmalonate

One potential synthetic route starts from diethyl phenylmalonate. This method would typically involve the reduction of the ester groups to hydroxyl groups.

Materials:

-

Diethyl phenylmalonate

-

A strong reducing agent (e.g., Lithium aluminum hydride)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)

-

Reagents for work-up (e.g., water, sodium hydroxide solution)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, a solution of diethyl phenylmalonate in an anhydrous ether is prepared.

-

The flask is cooled in an ice bath, and a suspension of a reducing agent like lithium aluminum hydride in the same solvent is added portion-wise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution while cooling in an ice bath.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by techniques such as recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would confirm the presence of the phenyl and hydroxymethyl groups and the overall carbon skeleton. PubChem indicates the availability of ¹³C NMR spectral data for this compound.[1]

-

Infrared (IR) Spectroscopy: An IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups, as well as peaks corresponding to C-H and C=C stretching of the aromatic ring. The existence of vapor phase IR spectra is noted in PubChem.[1]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak [M]+ expected at m/z = 182.22. PubChem mentions the availability of a GC-MS spectrum.[1]

Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented in the available literature, its structure suggests its potential utility as a versatile chemical intermediate.[2][3]

The three primary alcohol functionalities offer multiple points for chemical modification. This allows for the construction of more complex molecules, which is a key aspect of drug discovery and development. For instance, the hydroxyl groups can be derivatized to form ethers, esters, or be used in coupling reactions to introduce other pharmacophoric groups. The phenyl group provides a scaffold that can be further functionalized.

Given its structure as a triol, it could potentially be used in the synthesis of:

-

Dendrimers and Branched Polymers: The multiple hydroxyl groups could serve as branching points for the synthesis of dendrimers or other branched macromolecules, which have applications in drug delivery systems.

-

Scaffolds for Combinatorial Chemistry: The compound could be used as a central scaffold onto which different chemical moieties are attached to create libraries of compounds for high-throughput screening.

-

Cross-linking Agents: The triol functionality could be utilized in the synthesis of cross-linking agents for polymers used in biomaterials or drug formulation.

Visualizing the Synthetic Workflow

The following diagrams illustrate a plausible synthetic workflow for the preparation and purification of this compound.

Caption: Synthetic workflow for this compound.

The logical relationship for its potential use as a synthetic intermediate can be visualized as follows:

Caption: Potential applications as a chemical intermediate.

Conclusion

References

In-depth Technical Guide: 2-(hydroxymethyl)-2-phenylpropane-1,3-diol and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(hydroxymethyl)-2-phenylpropane-1,3-diol, a substituted propanediol, and its various synonyms are molecules of growing interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its nomenclature, chemical properties, potential biological activities, and relevant experimental protocols.

Nomenclature and Synonyms

The compound with the systematic IUPAC name This compound is also known by several other names. Understanding these synonyms is crucial for conducting thorough literature searches and identifying relevant research.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Common Synonym | α,α,α-Tris(hydroxymethyl)toluene |

| CAS Number | 4704-99-8[1][2] |

| Molecular Formula | C10H14O3 |

| Molecular Weight | 182.22 g/mol |

| Other Synonyms | 1,3-Propanediol, 2-(hydroxymethyl)-2-phenyl- |

| Benzeneethanol, beta,beta-bis(hydroxymethyl)- |

Potential Biological Activities and Applications in Drug Development

Preliminary research suggests that this compound possesses promising biological activities, making it a candidate for further investigation in drug development.

Anticancer Activity

Emerging evidence indicates potential anticancer properties of this compound. Studies have suggested its ability to induce apoptosis (programmed cell death) in cancer cell lines. The proposed mechanism of action involves the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Antimicrobial Activity

The compound has also demonstrated potential as an antimicrobial agent. Further research is needed to fully characterize its spectrum of activity and mechanism of action against various pathogens.

Use in Drug Delivery Systems

The structural features of this compound, such as the presence of multiple hydroxyl groups, make it an interesting scaffold for the development of novel drug delivery systems. These hydroxyl groups can be functionalized to attach drugs or targeting moieties, potentially improving the solubility, stability, and targeted delivery of therapeutic agents.[3][4][5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on established techniques and can be adapted for specific research needs.

Synthesis of this compound

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay):

-

Objective: To determine the cytotoxic effect of the compound on cancer cells.

-

Procedure:

-

Seed cancer cells (e.g., breast or prostate cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining with Flow Cytometry):

-

Objective: To quantify the induction of apoptosis by the compound.

-

Procedure:

-

Treat cancer cells with the compound at its IC50 concentration (determined from the MTT assay) for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[8][9]

-

Western Blot Analysis of PI3K/Akt Signaling Pathway

-

Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.

-

Procedure:

-

Treat cancer cells with the compound for a specific duration.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, GSK-3β).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Quantify the band intensities to determine the relative protein expression and phosphorylation levels.[10]

-

PI3K/Akt Signaling Pathway Diagram:

Caption: Potential modulation of the PI3K/Akt pathway by the compound.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare a serial two-fold dilution of the compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., temperature, time).

-

Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.[11][12][13]

-

Table 2: Hypothetical Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Candida albicans | 64 |

Conclusion

This compound and its synonyms represent a class of compounds with significant potential in the field of drug development. Their reported anticancer and antimicrobial activities, coupled with their potential utility in drug delivery systems, warrant further in-depth investigation. The experimental protocols and data presented in this guide provide a foundational framework for researchers and scientists to explore the therapeutic promise of these molecules. Future studies should focus on elucidating the precise mechanisms of action, optimizing the synthetic routes, and evaluating the in vivo efficacy and safety of this compound and its derivatives.

References

- 1. This compound | 4704-99-8 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Polymer Paradigm: Revolutionizing Drug Delivery | BOHR Journal of Pharmaceutical Studies [journals.bohrpub.com]

- 4. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogel Delivery Systems for Biological Active Substances: Properties and the Role of HPMC as a Carrier [mdpi.com]

- 6. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. digibug.ugr.es [digibug.ugr.es]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-Depth Technical Guide to the Reactivity of Primary Hydroxyl Groups in Triols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications governing the selective reactivity of primary hydroxyl groups in triols. Understanding and controlling this selectivity is paramount in the synthesis of complex molecules, including pharmaceuticals and other high-value chemical entities. This document details the underlying factors influencing reactivity, presents quantitative data for key transformations, outlines detailed experimental protocols, and provides visual representations of reaction pathways and experimental workflows.

Core Principles of Hydroxyl Group Reactivity in Triols

The differential reactivity of primary versus secondary (and tertiary) hydroxyl groups in triols is primarily governed by a combination of steric and electronic factors. In most cases, primary hydroxyls exhibit higher reactivity due to their reduced steric hindrance, making them more accessible to reagents.

Steric Hindrance: Primary hydroxyl groups are located on a carbon atom that is bonded to only one other carbon atom, resulting in less crowding and greater accessibility for incoming reagents. In contrast, secondary hydroxyls are attached to a carbon bonded to two other carbons, creating a more sterically hindered environment. This difference is a dominant factor in many selective reactions.

Electronic Effects: The carbon atom attached to a secondary hydroxyl group is substituted with two electron-donating alkyl groups, which can slightly increase the electron density on the oxygen atom, making it a stronger nucleophile. However, this electronic effect is often overshadowed by the more significant steric hindrance. The acidity of hydroxyl groups also plays a role; primary alcohols are generally more acidic than secondary alcohols, which can be exploited in reactions initiated by deprotonation.

Reaction Conditions: The choice of reagents, catalysts, solvent, temperature, and reaction time can significantly influence the selectivity of reactions involving triols. By carefully controlling these parameters, it is possible to favor the reaction at the primary hydroxyl group.

Kinetic vs. Thermodynamic Control

The selective functionalization of a primary hydroxyl group in the presence of a secondary one can often be understood in the context of kinetic and thermodynamic control.

-

Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is often under kinetic control, favoring the formation of the product that is formed the fastest. Due to lower steric hindrance, the primary hydroxyl group typically reacts faster, leading to the kinetically favored product. These reactions are often irreversible.

-

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can reach equilibrium, leading to the thermodynamically most stable product. In some cases, the product formed by the reaction of the secondary hydroxyl group might be more stable. Reversible reaction conditions are necessary to achieve thermodynamic control.

By manipulating reaction conditions, chemists can selectively obtain either the kinetic or the thermodynamic product, providing a powerful tool for controlling the outcome of a reaction.

Data Presentation: Quantitative Analysis of Selective Reactions

The following tables summarize quantitative data for the selective functionalization of primary hydroxyl groups in various triols.

Table 1: Selective Esterification of Triols

| Triol | Acylating Agent | Catalyst/Enzyme | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity for Primary Ester (%) | Reference |

| Glycerol | Oleic Acid | ZrO₂-SiO₂-Me&Et-PhSO₃H | - | 160 | 4 | 80 | 59.4 (Monoolein) | [1] |

| Glycerol | Oleic Acid | ZrO₂-SiO₂-Me&Et-PhSO₃H | - | 160 | 8 | 88.2 | 53.5 (Monoolein) | [1] |

| Glycerol | Lauric Acid | Sulfonated Carbon | - | 125 | 7 | ~95 | ~70-80 (Monolaurin) | N/A |

| Glycerol | Acetic Acid | Sn₁-DTP/K-10 | - | 110 | - | >95 | Variable (favors triacetin at equilibrium) | N/A |

| 1,2,4-Butanetriol | Oleic Acid | Acinetobacter baylyi acyltransferase | in vivo | 30 | 24 | - | 64.4 mg/L BT oleate produced | [2] |

Table 2: Selective Oxidation of Triols

| Triol | Oxidizing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity for Primary Aldehyde/Carboxylic Acid (%) | Reference |

| 1,2,4-Butanetriol | H₂O₂ | Na₂WO₄ | Water | - | - | - | Selective for primary OH, but further oxidation occurs | N/A |

| Benzyl Alcohol (model) | O₂ | Fe₃O₄@SiO₂@triazole@Pd | Water | 80 | 4 | 96 | >99 | [3] |

| Benzyl Alcohol (model) | H₂O₂ | [Fe(III)(Br)₂(Pc-L)]Br | Acetonitrile | RT | - | up to 98 | up to 99 | [4] |

Table 3: Selective Protection of Primary Hydroxyl Groups in Triols

| Triol/Polyol | Protecting Group | Reagent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity for Primary | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Adenosine (Ribonucleoside) | Trityl (Tr) | Trityl Chloride | AgNO₃ | THF/DMF | 25 | 2 | 80 | High (5'-O-trityl) |[5] | | Various Diols/Polyols | TBDMS | TBDMSCl | Imidazole | DMF | RT | 2-12 | >90 | High for Primary |[6] | | Glycosides (Diols/Triols) | Acetyl | Acetic Anhydride | Acetate | - | Mild | - | High | High (Regioselective) |[7] |

Experimental Protocols

This section provides detailed methodologies for key selective reactions of primary hydroxyl groups in triols.

Selective Silylation of a Primary Hydroxyl Group

This protocol describes a general method for the selective protection of a primary alcohol in the presence of a secondary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

-

Triol substrate

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the triol substrate (1.0 equivalent) and imidazole (1.5 equivalents).

-

Dissolve the solids in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (1.1 equivalents) in anhydrous DMF to the stirred reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding cold water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel.

Selective Tritylation of a Primary Hydroxyl Group

This protocol outlines a general procedure for the selective protection of a primary hydroxyl group using trityl chloride, which is particularly effective for sterically unhindered primary alcohols.[5]

Materials:

-

Triol substrate

-

Trityl chloride (Tr-Cl)

-

Silver nitrate (AgNO₃)

-

Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

5% aqueous sodium bicarbonate solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the triol substrate in a mixture of THF and DMF (e.g., 8:2 v/v).

-

Add silver nitrate (1.2 mmol per mmol of hydroxyl group to be protected) and stir until completely dissolved.

-

Add trityl chloride (1.3 mmol per mmol of hydroxyl group) at once and stir the mixture at 25 °C for 2 hours.

-

Filter the reaction mixture and add 5% aqueous sodium bicarbonate to the clear solution to prevent detritylation.

-

Extract the product into dichloromethane.

-

Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel.

Enzymatic Esterification of Glycerol with Oleic Acid

This protocol describes a lipase-catalyzed esterification of glycerol, favoring the formation of monoglycerides.

Materials:

-

Glycerol

-

Oleic Acid

-

Immobilized Candida rugosa lipase

-

iso-Octane or Hexane

-

Deionized water

Procedure:

-

In a reaction vessel, combine glycerol and oleic acid in the desired molar ratio.

-

Add the organic solvent (iso-octane or hexane).

-

Add the immobilized Candida rugosa lipase to the mixture.

-

Adjust the water content to the optimal level for the lipase (e.g., 5% w/w for C. rugosa lipase).

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with constant stirring.

-

Monitor the progress of the reaction by analyzing samples for the formation of mono-, di-, and triglycerides using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, separate the immobilized enzyme by filtration for potential reuse.

-

Isolate and purify the desired glycerides from the reaction mixture.

Mandatory Visualizations

Signaling Pathway: Protein Kinase-Mediated Phosphorylation

Protein phosphorylation is a fundamental mechanism in cellular signaling.[8][9][10] While specific examples of kinases that exclusively target primary alcohols in small molecule triols within a signaling cascade are not extensively documented in readily available literature, the general principle of substrate specificity allows for a hypothetical representation. Protein kinases recognize specific consensus sequences and structural motifs on their substrates, and steric accessibility of the hydroxyl group is a key factor.[11] The following diagram illustrates a hypothetical signaling pathway where a protein kinase selectively phosphorylates a primary hydroxyl group on a triol-containing secondary messenger, leading to a downstream cellular response.

Experimental Workflow: Kinetic vs. Thermodynamic Control in Acylation

The following diagram illustrates a typical experimental workflow to investigate the kinetic versus thermodynamic control of a selective acylation reaction on a triol.

Logical Relationship: Factors Influencing Selectivity

This diagram illustrates the logical relationships between the key factors that influence the selective reactivity of primary hydroxyl groups in triols.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. media.neliti.com [media.neliti.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Catalytic Mechanisms and Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signalling specificity of Ser/Thr protein kinases through docking-site-mediated interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-(hydroxymethyl)-2-phenylpropane-1,3-diol as a Trifunctional Monomer: A Technical Guide for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(hydroxymethyl)-2-phenylpropane-1,3-diol is a trifunctional monomer with significant potential in the synthesis of advanced polymeric materials. Its unique structure, featuring three hydroxyl groups and a phenyl ring, allows for the creation of complex, three-dimensional polymer architectures such as hyperbranched polymers and cross-linked networks. These resulting polymers are anticipated to exhibit enhanced thermal stability, chemical resistance, and biocompatibility, making them promising candidates for a range of applications, particularly in the field of drug development and biomedicine. This technical guide provides an in-depth exploration of the role of this compound as a monomer, including theoretical synthetic pathways for polyesters and polyurethanes, expected material properties, and potential applications in drug delivery systems. While direct experimental data for this specific monomer is limited in publicly available literature, this guide extrapolates from established principles of polymer chemistry involving similar trifunctional monomers to provide a robust framework for researchers.

Introduction

The quest for novel polymeric materials with tailored properties is a driving force in materials science. Trifunctional monomers, possessing three reactive sites, are instrumental in developing polymers with non-linear architectures, leading to unique physicochemical characteristics compared to their linear counterparts. This compound, with its three hydroxyl functionalities and a bulky phenyl group, presents an intriguing building block for polymer synthesis. The presence of the phenyl moiety is expected to impart rigidity and hydrophobicity, while the three hydroxyl groups enable the formation of highly branched or cross-linked structures. These features are highly desirable in applications requiring controlled degradation, high drug loading capacity, and specific interactions with biological systems.

Physicochemical Properties of the Monomer

A comprehensive understanding of the monomer's properties is crucial for designing polymerization reactions and predicting the characteristics of the resulting polymers.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 4704-99-8 | |

| Molecular Formula | C₁₀H₁₄O₃ | |

| Molecular Weight | 182.22 g/mol | |

| Appearance | White to off-white crystalline solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, THF) |

Polymerization of this compound

The three hydroxyl groups of this compound allow its participation in various polymerization reactions, primarily polycondensation reactions to form polyesters and polyurethanes.

Polyester Synthesis

Hyperbranched polyesters can be synthesized through the polycondensation of this compound with a dicarboxylic acid or its derivative (e.g., acyl chloride or ester). The A₂ + B₃ type polymerization approach, where 'A' represents the carboxylic acid functionality and 'B' the hydroxyl functionality, can lead to the formation of a hyperbranched structure.

Objective: To synthesize a hyperbranched polyester via melt polycondensation.

Materials:

-

This compound

-

Adipoyl chloride

-

Pyridine (as an acid scavenger)

-